molecular formula C11H15NO B1277545 4-(Cyclopentyloxy)aniline CAS No. 26455-36-7

4-(Cyclopentyloxy)aniline

Cat. No.: B1277545
CAS No.: 26455-36-7
M. Wt: 177.24 g/mol
InChI Key: BYQMUVAEWOWYTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Cyclopentyloxy)aniline is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Heterocycles

4-(Cyclopentyloxy)aniline derivatives can be utilized in the synthesis of 4-quinolones and other heterocycles. A method involving cycloacylation of aniline derivatives, including this compound, to form 4-quinolones is described. This process is characterized by high yields, mild conditions, and ease of product isolation, making it significant for producing a variety of heterocycles and bis-quinolones (Zewge et al., 2007).

Metabolic Studies

This compound derivatives can play a role in studying drug metabolism. For instance, the synthesis and characterization of metabolites of certain drugs, such as diclofenac, involve derivatives of aniline. This research is vital for understanding the metabolic pathways and potential toxicological impacts of widely used drugs (Kenny et al., 2004).

Photochemical Activation for Cell Physiology

Aniline derivatives are used in photochemical studies for applications in cell physiology. The study of photoactivation of tertiary amines, including certain aniline derivatives, has implications for understanding and manipulating biological processes at the cellular level (Asad et al., 2017).

Dendrimer Synthesis

This compound derivatives can be used in the design and synthesis of novel dendrimers. These compounds are crucial in the formation of organic materials with specific properties, such as mesogenic characteristics. Dendrimers based on these derivatives exhibit properties like self-organizing behavior in solution and the ability to form nano-aggregates, which are important for materials science and nanotechnology applications (Morar et al., 2018).

Synthesis of Electrochromic Materials

This compound derivatives can be used in synthesizing electrochromic materials. These materials are used for applications in areas such as display technologies and smart windows, where changeable transparency or color is required. The derivatives can form part of the molecular structure of such materials, contributing to their electrochromic properties (Li et al., 2017).

Safety and Hazards

4-(Cyclopentyloxy)aniline is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled . It may also cause skin irritation, serious eye damage, and respiratory irritation .

Mechanism of Action

Target of Action

The primary targets of 4-(Cyclopentyloxy)aniline are currently unknown. This compound is a relatively new substance and research into its specific targets is still ongoing .

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . More research is needed to understand the biological impacts of this compound.

Properties

IUPAC Name

4-cyclopentyloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c12-9-5-7-11(8-6-9)13-10-3-1-2-4-10/h5-8,10H,1-4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYQMUVAEWOWYTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50424459
Record name 4-(cyclopentyloxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26455-36-7
Record name 4-(Cyclopentyloxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26455-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(cyclopentyloxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50424459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(cyclopentyloxy)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Sodium hydride (50% in oil; 4.8 g) was added in portions to a solution of 4-aminophenol (10.9 g) in dimethylformamide (150 ml). After 20 minutes, cyclopentyl bromide (14.9 g) was added dropwise. After 2 hours at room temperature, the reaction mixture was diluted with water and extracted with ethyl acetate. The organic phase was washed with water and brine, dried and concentrated. The residue was purified by chromatography on silica gel (eluent: heptane/ethyl acetate 3:1). The product with the molecular weight of 177.25 (C11H15NO); MS (ESI): 178 ([M+H]+), was obtained in this way.
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
14.9 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 4-nitrophenol (63.7 g), bromocyclopentane (68.2 g), potassium carbonate (63.3 g) and DMF (300 mL) was heated at 80° C. for 24 hours. After cooling, it was diluted with water and extracted with ethyl acetate. The organic phase was washed with water, dried over magnesium sulfate and concentrated. The residue was hydrogenated in ethanol using palladium(II) hydroxide as catalyst. The product with the molecular weight of 177.25 (C11H15NO) was obtained in this way; MS (ESI): 178 (M+H+).
Quantity
63.7 g
Type
reactant
Reaction Step One
Quantity
68.2 g
Type
reactant
Reaction Step One
Quantity
63.3 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Cyclopentyloxy)aniline
Reactant of Route 2
4-(Cyclopentyloxy)aniline
Reactant of Route 3
Reactant of Route 3
4-(Cyclopentyloxy)aniline
Reactant of Route 4
Reactant of Route 4
4-(Cyclopentyloxy)aniline
Reactant of Route 5
Reactant of Route 5
4-(Cyclopentyloxy)aniline
Reactant of Route 6
Reactant of Route 6
4-(Cyclopentyloxy)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.